3-Toluoyl Decitabine
CAS No.: 183016-21-9
Cat. No.: VC0124374
Molecular Formula: C₁₆H₁₈N₄O₅
Molecular Weight: 346.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183016-21-9 |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₅ |
| Molecular Weight | 346.34 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Toluoyl Decitabine is characterized by its unique molecular formula C16H18N4O5 and a molecular weight of 346.34 g/mol . The compound features a modified nucleoside structure with a 4-methylbenzoyl group attached at the 3' position of the sugar moiety. The base portion contains a triazine ring system, which is characteristic of decitabine derivatives.
The systematic IUPAC name for this compound is [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate . This complex nomenclature reflects the specific stereochemistry and structural features of the molecule.
Physical and Chemical Properties
The physical and chemical properties of 3-Toluoyl Decitabine provide insight into its behavior in various environments. Based on computed properties, the compound has:
The compound has a moderate XLogP3-AA value of 0.5, indicating a balance between hydrophilic and lipophilic properties . This characteristic may influence its solubility profile and membrane permeability, which are important considerations for potential biological applications.
Identifiers and Nomenclature
For research and reference purposes, 3-Toluoyl Decitabine is associated with several identifiers:
| Identifier Type | Value |
|---|---|
| PubChem CID | 169447212 |
| CAS Registry Number | 183016-21-9 |
| InChIKey | SSLXSDIEMBZMAB-YNEHKIRRSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)O[C@H]2CC@@HN3C=NC(=NC3=O)N |
Additionally, the compound is known by several synonyms including 4-Amino-1-[2-deoxy-3-O-(4-methylbenzoyl)-ss-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one .
Relationship to Other Nucleoside Compounds
Decitabine Connection
3-Toluoyl Decitabine is structurally related to decitabine (5-aza-2'-deoxycytidine), a well-established DNA methyltransferase inhibitor used in cancer treatment. The parent compound, decitabine, is a cytidine analog that incorporates into DNA and inhibits DNA methylation, leading to reactivation of silenced genes in cancer cells.
The 3-toluoyl modification represents a specific structural change to the decitabine molecule, potentially altering its pharmacokinetic properties, stability, or biological activity. Such modifications are common strategies in medicinal chemistry to improve drug-like properties of nucleoside analogs.
Comparison with Related Compounds
In research contexts, modified nucleosides like 3-Toluoyl Decitabine are often studied alongside other compounds such as zebularine (dZ), 5-fluorozebularine (FdZ), and tetrahydrouridine (THU) . These compounds share similar structural features and may have related biological activities, particularly in the context of cytidine deaminase inhibition or related enzymatic pathways.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Light Sensitivity | Store protected from light |
| Handling | Use appropriate laboratory safety procedures |
These storage recommendations are crucial for maintaining the compound's structural integrity and ensuring reliable experimental outcomes when used in research settings.
Synthesis Approaches
General Synthetic Strategy
While detailed synthesis information specific to 3-Toluoyl Decitabine is limited in the provided search results, general approaches for similar nucleoside derivatives can be inferred from related compounds. Typically, such synthesis involves:
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Protection of reactive groups on the nucleoside
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Selective introduction of the toluoyl group at the 3' position
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Further modifications as required
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Purification processes
In related nucleoside chemistry, compounds are often protected with groups such as tert-butyl diphenylsilyl (TBDPS) during synthesis, and protecting groups like toluoyl can be selectively removed when needed .
Purification and Characterization
The final compound is typically purified using chromatographic techniques such as HPLC. Characterization methods may include:
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Mass spectrometry (ESI-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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High-performance liquid chromatography (HPLC)
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Elemental analysis
These analytical techniques ensure the identity, purity, and structural confirmation of the synthesized compound.
Future Research Directions
Structure-Activity Relationship Studies
Future research may focus on exploring the structure-activity relationships of 3-Toluoyl Decitabine and related compounds. By systematically modifying different parts of the molecule and measuring the resulting biological activities, researchers could gain insights into which structural features are essential for specific functions.
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